REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)=[O:4].[C:11]1(=[O:21])[NH:15][C:14](=[O:16])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.[K].Cl.CC#N>CN(C=O)C.[Cl-].[Na+].O>[O:4]=[C:3]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)[CH2:2][N:15]1[C:11](=[O:21])[C:12]2[C:13](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:14]1=[O:16] |f:1.2,6.7.8,^1:21|
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
brine
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
before washed with ethyl acetate (2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (4×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
before concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from methanol (2×)
|
Type
|
CUSTOM
|
Details
|
to remove crystalline phthalimide
|
Type
|
CUSTOM
|
Details
|
The crude product was used in Preparation 98 without further purification
|
Name
|
|
Type
|
|
Smiles
|
O=C(CN1C(C2=CC=CC=C2C1=O)=O)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |